molecular formula C16H22N2O3S B4282857 1-{5-[(3-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone

1-{5-[(3-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone

Cat. No.: B4282857
M. Wt: 322.4 g/mol
InChI Key: JZEMXVVNEIVBKH-UHFFFAOYSA-N
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Description

1-{5-[(3-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmacological activities. This compound features an indoline core, which is a hydrogenated form of indole, and is further functionalized with an acetyl group and a sulfonyl group attached to a piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{5-[(3-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. This method typically involves the reaction of a phenylhydrazine with a ketone under acidic conditions to form the indole core. The subsequent functionalization of the indoline core with an acetyl group and a sulfonyl group attached to a piperidine ring can be achieved through various organic reactions such as acylation and sulfonylation .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

1-{5-[(3-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The indoline core can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5-[(3-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[(3-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The indoline core can interact with various enzymes and receptors in the body, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The sulfonyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

1-{5-[(3-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone can be compared with other indole derivatives, such as:

    1-acetylindoline: Lacks the sulfonyl and piperidine groups, resulting in different biological activities.

    5-sulfonylindoline: Contains a sulfonyl group but lacks the acetyl and piperidine groups, leading to variations in its chemical reactivity and biological properties.

    3-methyl-1-piperidinylindoline: Contains a piperidine group but lacks the acetyl and sulfonyl groups, affecting its overall pharmacological profile.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[5-(3-methylpiperidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12-4-3-8-17(11-12)22(20,21)15-5-6-16-14(10-15)7-9-18(16)13(2)19/h5-6,10,12H,3-4,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEMXVVNEIVBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[(3-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone
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1-{5-[(3-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone

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